molecular formula C12H10O2S B11819029 5-(Benzylsulfanyl)furan-2-carbaldehyde

5-(Benzylsulfanyl)furan-2-carbaldehyde

Cat. No.: B11819029
M. Wt: 218.27 g/mol
InChI Key: GFZUFNADGZBQMX-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O2S. It is characterized by a furan ring substituted with a benzylsulfanyl group at the 5-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfanyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with benzyl mercaptan under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the benzyl mercaptan, which then reacts with the furan-2-carbaldehyde to form the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Benzylsulfanyl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic residues. The benzylsulfanyl group can also participate in various interactions, such as hydrophobic interactions or sulfur-aromatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzylsulfanyl)furan-2-carbaldehyde is unique due to the presence of the benzylsulfanyl group, which can influence its chemical reactivity and biological activity. The benzyl group provides additional hydrophobic interactions and steric effects, which can be advantageous in certain applications, such as drug design and material synthesis .

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

5-benzylsulfanylfuran-2-carbaldehyde

InChI

InChI=1S/C12H10O2S/c13-8-11-6-7-12(14-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

GFZUFNADGZBQMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(O2)C=O

Origin of Product

United States

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